![molecular formula C10H6ClNO B1524648 5-Chloroquinoline-8-carbaldehyde CAS No. 1260794-21-5](/img/structure/B1524648.png)
5-Chloroquinoline-8-carbaldehyde
Overview
Description
5-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO. It is used in pharmaceutical testing .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1 H -indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline-8-carbaldehyde consists of a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Chloroquinoline-8-carbaldehyde can be influenced by its molecular structure. Properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Pharmaceutical Testing
5-Chloroquinoline-8-carbaldehyde: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise molecular structure and properties, such as a molecular weight of
g/mol191.61 \text{ g/mol}191.61 g/mol
and the formulaC10H6ClNOC_{10}H_{6}ClNOC10H6ClNO
, make it an ideal compound for ensuring the accuracy of pharmacological assessments .Biomedical Materials
In the realm of biomedical materials, 5-Chloroquinoline-8-carbaldehyde serves as a chemical scaffold. Its derivatives are explored for their potential biological and pharmaceutical activities, which include antimicrobial, anti-inflammatory, and anticancer properties .
Electronic Materials
The compound’s role in electronic materials is linked to its structural properties. Quinoline derivatives, including 5-Chloroquinoline-8-carbaldehyde , are investigated for their electrical conductivity and potential use in electronic devices .
Energy Materials
In energy materials research, 5-Chloroquinoline-8-carbaldehyde is studied for its potential application in energy storage and conversion technologies. Its stability and conductive properties make it a candidate for use in batteries and solar cells.
Analytical Chemistry
5-Chloroquinoline-8-carbaldehyde: is employed in analytical chemistry for chromatography, reagents, and reference materials. Its consistent quality ensures reliable results in various analytical procedures.
Materials Science
This compound is significant in materials science, particularly in the development of new materials with enhanced properties. Its molecular structure is a building block for creating innovative materials with specific desired characteristics.
Safety And Hazards
Future Directions
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity. The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
5-chloroquinoline-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSEQPKHWYRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296138 | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline-8-carbaldehyde | |
CAS RN |
1260794-21-5 | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.